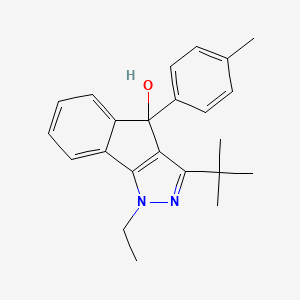![molecular formula C13H14BrN3O2 B14630589 N-(4-Bromophenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea CAS No. 55807-87-9](/img/structure/B14630589.png)
N-(4-Bromophenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Bromophenyl)-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science. The presence of a bromophenyl group and an oxazole ring in its structure suggests potential biological activity and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step involves the bromination of aniline derivatives, followed by coupling with the oxazole ring.
Urea formation: The final step involves the reaction of the bromophenyl-oxazole intermediate with isocyanates or carbamates under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of N-(4-Bromophenyl)-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea may involve:
Batch or continuous flow reactors: To ensure consistent quality and yield.
Catalysts and solvents: To optimize reaction rates and selectivity.
Purification techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Bromophenyl)-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form bromophenol derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, thiols, or alkoxides.
Major Products
Oxidation products: Bromophenol derivatives.
Reduction products: Amino derivatives.
Substitution products: Various substituted urea derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of enzymes or receptors.
Medicine: As a candidate for drug development, particularly in the treatment of cancer or infectious diseases.
Industry: As an intermediate in the production of agrochemicals or materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(4-Bromophenyl)-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea may involve:
Molecular targets: Such as enzymes, receptors, or nucleic acids.
Pathways: Inhibition of specific biochemical pathways, leading to the desired therapeutic or biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Chlorophenyl)-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea: Similar structure with a chlorine atom instead of bromine.
N-(4-Fluorophenyl)-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea: Similar structure with a fluorine atom instead of bromine.
Uniqueness
Bromine atom: The presence of a bromine atom may impart unique reactivity and biological activity compared to its chlorine and fluorine analogs.
Oxazole ring: The oxazole ring can interact with biological targets in a specific manner, contributing to the compound’s overall activity.
Propriétés
Numéro CAS |
55807-87-9 |
|---|---|
Formule moléculaire |
C13H14BrN3O2 |
Poids moléculaire |
324.17 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-3-(5-propan-2-yl-1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C13H14BrN3O2/c1-8(2)11-7-12(17-19-11)16-13(18)15-10-5-3-9(14)4-6-10/h3-8H,1-2H3,(H2,15,16,17,18) |
Clé InChI |
FGWIMSSSVGYCEU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


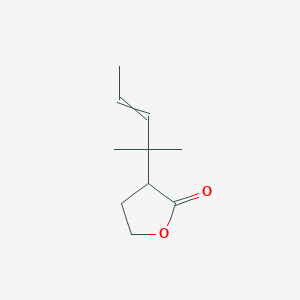

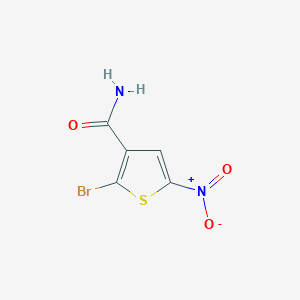
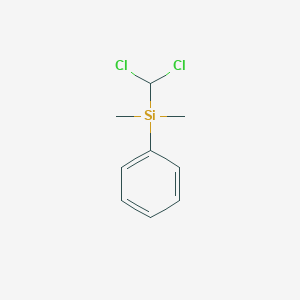
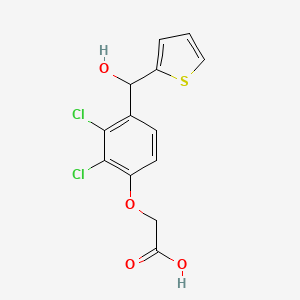
![3-[Ethyl(diphenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione](/img/structure/B14630533.png)
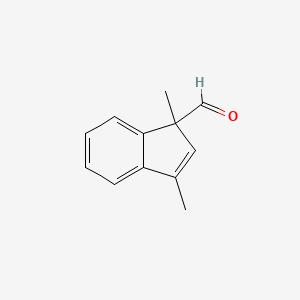
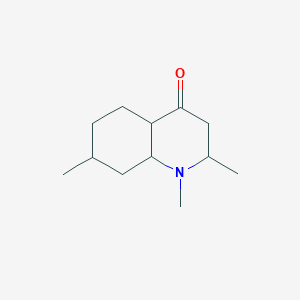

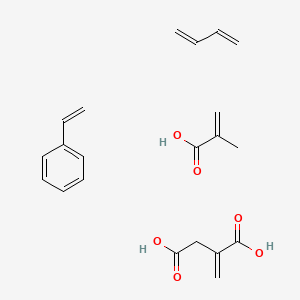
![2-Pyrrolidinone, 1-[(4-methyl-3-pyridinyl)methyl]-](/img/structure/B14630552.png)


